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Compound of Interest

Compound Name: Cyclopropyl-P-nitrophenyl ketone

Cat. No.: B8822905 Get Quote

An In-depth Technical Guide to the Stability and Reactivity of Cyclopropyl p-Nitrophenyl Ketone

Introduction
Cyclopropyl p-nitrophenyl ketone is an aromatic ketone featuring a unique combination of a

strained cyclopropyl ring and an electron-withdrawing p-nitrophenyl group attached to a

carbonyl moiety. This structure imparts a fascinating and complex reactivity profile, making it a

valuable intermediate in organic synthesis and a subject of interest for researchers in medicinal

chemistry. The inherent ring strain of the cyclopropane ring provides a thermodynamic driving

force for ring-opening reactions, while the strongly deactivating nitro group significantly

influences the electronic properties of the aromatic ring and the adjacent carbonyl group.

This guide provides a comprehensive overview of the stability and reactivity of cyclopropyl p-

nitrophenyl ketone, with a focus on its synthetic applications, reaction mechanisms, and

relevance to drug development. The content is intended for researchers, scientists, and

professionals in the field of drug development who are interested in leveraging the unique

chemical properties of this molecule.

Physicochemical Properties
The fundamental properties of cyclopropyl p-nitrophenyl ketone are summarized below. The

presence of the polar nitro group and the carbonyl group, combined with the nonpolar

cyclopropyl and phenyl groups, results in moderate solubility in common organic solvents.
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Property Value Reference

CAS Number 93639-12-4 [1]

Molecular Formula C₁₀H₉NO₃ [1]

Molecular Weight 191.18 g/mol [1]

IUPAC Name
cyclopropyl(4-

nitrophenyl)methanone
[1]

Canonical SMILES
C1CC1C(=O)C2=CC=C(C=C2

)--INVALID-LINK--[O-]
[1]

InChI Key
YBEFJOYAXNGQKF-

UHFFFAOYSA-N
[1]

Stability Profile
The stability of cyclopropyl p-nitrophenyl ketone is a balance between the inherent strain of the

three-membered ring and the electronic effects of the substituents. The cyclopropyl ring

possesses significant ring strain, which makes it susceptible to cleavage under various

conditions, including acid catalysis, transition metal catalysis, and photochemical activation.[2]

However, the molecule is stable enough to undergo selective transformations at other

functional groups. For instance, the nitro group can be reduced to an amine via catalytic

hydrogenation without concomitant opening of the cyclopropane ring.[1] This selective reactivity

is crucial for its utility as a synthetic intermediate. The electron-withdrawing p-nitrophenyl group

enhances the electrophilicity of the carbonyl carbon and can influence the regioselectivity of

ring-opening reactions.

Reactivity and Synthetic Transformations
The reactivity of cyclopropyl p-nitrophenyl ketone is dominated by three main centers: the

cyclopropyl ring, the nitro group, and the carbonyl group.

Reactions Involving the Cyclopropyl Ring
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The strained C-C bonds of the cyclopropyl ring are prone to cleavage, enabling a variety of

synthetically useful transformations.

Ring-Opening Hydroarylation: In the presence of a Brønsted acid like trifluoroacetic acid,

cyclopropyl ketones can undergo ring-opening hydroarylation reactions with arenes to

produce arylated products.[1] The reaction mechanism typically involves the activation of the

protonated cyclopropyl ketone, facilitating nucleophilic attack by the arene.[1]

[3+2] Cycloadditions: Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition

reactions with olefins to form highly substituted cyclopentane rings.[3] This transformation

can be initiated by visible light photocatalysis, where a one-electron reduction of the ketone

generates a ketyl radical anion.[3][4] This radical intermediate undergoes ring-opening to

form a distonic radical anion, which then adds to the alkene partner.[4]

Reactions of the Nitro Group
The nitro group is a versatile functional group that can be transformed into other functionalities.

Selective Reduction: The para-nitro group can be selectively reduced to the corresponding

amine (cyclopropyl-p-aminophenyl ketone) through catalytic hydrogenation, typically using a

palladium on carbon (Pd/C) catalyst and hydrogen gas.[1] This reaction demonstrates that

the cyclopropyl ring is stable under these specific reductive conditions.[1]

Reactions of the Carbonyl Group
While specific examples for the p-nitro derivative are not detailed in the provided literature, the

ketone moiety is expected to undergo standard carbonyl chemistry, such as reduction to an

alcohol or reactions with nucleophiles. The reactivity of the carbonyl is significantly influenced

by the attached electron-withdrawing p-nitrophenyl group, which increases its electrophilicity.

Key Reaction Mechanisms and Pathways
The unique reactivity of cyclopropyl p-nitrophenyl ketone stems from several key mechanistic

pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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